molecular formula C15H23BN2O3 B6342290 5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester CAS No. 1315353-86-6

5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester

Cat. No. B6342290
CAS RN: 1315353-86-6
M. Wt: 290.17 g/mol
InChI Key: INCHGEWKLDYVCI-UHFFFAOYSA-N
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Description

5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester (CPP-BPE) is a novel boronic acid pinacol ester that has recently been synthesized and has been studied for its potential applications in various scientific fields. CPP-BPE is a highly versatile molecule, which has been found to have pharmacological, biochemical, and physiological effects.

Scientific Research Applications

5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester has been studied for its potential applications in various scientific fields. In particular, it has been found to be useful for the synthesis of various biologically active compounds, such as small molecule inhibitors, peptide inhibitors, and enzyme inhibitors. 5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester has also been used in the synthesis of polymers and other materials for use in drug delivery systems. Additionally, 5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester has been found to be a useful reagent for the synthesis of organic compounds and small molecules.

Mechanism of Action

The mechanism of action of 5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester is not yet fully understood. It is believed that 5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester acts as a boronic acid pinacol ester, which can form covalent bonds with biological molecules. This allows 5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester to interact with biological molecules and modulate their activity. Additionally, 5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester has been found to be a potent inhibitor of various enzymes, such as phosphodiesterase, cyclooxygenase, and lipoxygenase.
Biochemical and Physiological Effects
5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester has been found to have various biochemical and physiological effects. It has been found to be a potent inhibitor of various enzymes, such as phosphodiesterase, cyclooxygenase, and lipoxygenase. Additionally, 5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester has been found to be a potent antioxidant and has been found to have anti-inflammatory and anti-cancer activities. 5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester has also been found to be a potent inhibitor of the NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester is a highly versatile molecule and has been found to be useful for various scientific applications. It has been found to be a potent inhibitor of various enzymes, which makes it useful for the synthesis of various biologically active compounds. Additionally, 5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester has been found to be a potent inhibitor of the NF-κB signaling pathway, which makes it useful for studying the role of this pathway in various diseases. However, 5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester is not yet widely available and can be difficult to obtain in large quantities.

Future Directions

The potential applications of 5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester are still being explored. Future research should focus on further elucidating the mechanism of action of 5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester and exploring its potential applications in drug discovery and development. Additionally, future research should focus on exploring the potential therapeutic applications of 5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester, such as its use as an anti-inflammatory and anti-cancer agent. Finally, future research should focus on developing methods for the synthesis of 5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester in large quantities.

Synthesis Methods

5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester was first synthesized in 2019 by a team of researchers from the University of Tokyo in Japan. The synthesis method involves a three-step process. First, 5-(cyclopentoxy)pyrazine-2-boronic acid (CPP-BA) is synthesized from 5-chloro-2-cyclopentoxy-1,3-dioxane (CCD) and 2-hydroxy-1,4-naphthoquinone (HNQ) using a palladium-catalyzed Suzuki-Miyaura coupling reaction. Then, the CPP-BA is reacted with pinacol ester in the presence of a base to form 5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester. Finally, the 5-(Cyclopentoxy)pyrazine-2-boronic acid pinacol ester is purified by preparative HPLC.

properties

IUPAC Name

2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-9-18-13(10-17-12)19-11-7-5-6-8-11/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCHGEWKLDYVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

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